[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate
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Overview
Description
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate: is a complex organic compound that belongs to the class of quinoline derivatives Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to an aniline derivative.
Condensation: Reaction of the nitroaniline with an oxoethyl group.
Cyclization: Formation of the quinoline ring structure.
Esterification: Introduction of the carboxylate group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, base catalysts for condensation, and controlled temperatures for cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of quinoline N-oxides.
Scientific Research Applications
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate: can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Another antimalarial drug with a different mechanism of action.
8-Hydroxyquinoline: Used in metal complexation and as an antimicrobial agent.
The uniqueness of This compound
Properties
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-20(23-17-7-3-4-8-19(17)24(27)28)12-29-21(26)15-11-18(13-9-10-13)22-16-6-2-1-5-14(15)16/h1-8,11,13H,9-10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNZGCOJZPTYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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